N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)14-5-4-11(9-20-14)15(24)21-10-12(13-3-1-8-25-13)23-7-2-6-22-23/h1-9,12H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRYAPPNMFPCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 355.36 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms contributing to its biological activity:
- Antimicrobial Activity : The trifluoromethyl group enhances the compound's lipophilicity, which improves membrane permeability and antimicrobial efficacy. Studies have shown that related pyrazole derivatives possess significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) .
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Anticancer Properties : Analogous compounds have demonstrated potent anticancer activity through various pathways:
- Inhibition of Cell Proliferation : Compounds with similar structures have shown IC50 values in the low micromolar range against multiple cancer cell lines, including MCF-7 and A549 .
- Induction of Apoptosis : Evidence suggests that these compounds can increase caspase-3 levels, promoting apoptosis in tumor cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For instance, molecular docking studies have indicated strong binding affinities to targets such as VEGFR-2 and other kinases involved in tumor growth .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 | |
| Anticancer | MCF-7 | 5.85 | |
| Apoptosis Induction | A549 | 3.0 | |
| Enzyme Inhibition | VEGFR-2 | 4.53 |
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Resistance : Another research highlighted the low tendency for bacteria to develop resistance against pyrazole derivatives, suggesting that these compounds could be valuable in treating infections caused by resistant strains .
Chemical Reactions Analysis
Amide Bond Formation
The nicotinamide core is synthesized via EDCI/HOBt-mediated coupling between 6-(trifluoromethyl)nicotinic acid and a primary amine-containing intermediate (e.g., 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine) .
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Reaction Conditions :
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature: Room temperature (20–25°C)
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Yield: 65–85%
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Trifluoromethyl Group Stability
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Nitration : Occurs at the meta position relative to the trifluoromethyl group in nicotinamide derivatives.
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Yield : 40–60% (using HNO₃/H₂SO₄ at 0°C).
Oxidation and Reduction
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Pyrazole Oxidation :
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Ester Reduction :
Hydrolysis
The amide bond undergoes hydrolysis under strong acidic or basic conditions :
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Acidic Hydrolysis :
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Conditions: 6M HCl, reflux (100°C)
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Products: 6-(trifluoromethyl)nicotinic acid and 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine.
-
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Basic Hydrolysis :
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Conditions: 1M NaOH, 60°C
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Products: Same as acidic hydrolysis but with faster kinetics.
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Thermal Stability
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Decomposition Temperature : 220–240°C (observed via thermogravimetric analysis).
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Degradation Products : Carbon dioxide, ammonia, and trifluoromethane (identified via GC-MS).
Amide Coupling Mechanism
The EDCI/HOBt system activates the carboxylic acid via intermediate oxyma formation, enabling nucleophilic attack by the amine (Figure 1).
Cross-Coupling Reactions
Suzuki–Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, with transmetalation between the boronic acid and palladium complex (Figure 2) .
Table 1: Key Reaction Yields
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Amide Coupling | EDCI/HOBt, DCM, RT | 85 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 75 | |
| Pyrazole N-Oxidation | mCPBA, CHCl₃, 0°C | 50 |
Table 2: Functional Group Stability
| Functional Group | Condition Tested | Stability Outcome |
|---|---|---|
| Trifluoromethyl | 6M HCl, 24h, RT | No degradation |
| Amide Bond | 1M NaOH, 60°C, 2h | Complete hydrolysis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related molecules from the provided evidence:
Key Structural and Functional Differences:
Nicotinamide vs. Azetidine-Carboxamide Cores :
- The target compound’s nicotinamide core (pyridine-3-carboxamide) contrasts with the azetidine-carboxamide in , which has a smaller four-membered ring. This difference may influence conformational flexibility and binding pocket compatibility.
Substituent Effects on Bioactivity: Dichlorobenzyl and chlorophenylamino groups in compound 46 enhance hydrophobicity and halogen bonding, critical for HIV-1 RT inhibition. The target compound’s pyrazole-thiophene side chain may instead favor interactions with metal ions or polar residues.
Trifluoromethyl Positioning: The 6-(trifluoromethyl) group in the target compound and compound 46 is retained, suggesting shared metabolic resistance.
Research Findings and Implications
- Synthetic Yields : Analogous nicotinamide derivatives (e.g., compound 47 ) achieve high yields (95%), suggesting feasible scalability for the target compound.
- Thermal Stability : The melting points of related compounds (e.g., 142–180°C ) indicate solid-phase stability, advantageous for formulation.
- Unresolved Questions : The absence of specific biological data for the target compound highlights a gap in understanding its mechanism of action. Future studies should prioritize assays comparing its efficacy with HIV-1 RT inhibitors like 46 and kinase-targeting analogs .
Q & A
Advanced Research Question
- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on conserved binding pockets in homologs of GABA receptors or kinases .
- QSAR Modeling : Corrogate substituent effects (e.g., pyrazole vs. imidazole) with bioactivity data from analogs (e.g., Broflanilide’s insecticidal activity) .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical ligand-protein interactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
